Cas no 1894574-39-0 (Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate)
Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate
-
- Inchi: 1S/C15H15NO2/c1-18-14(17)15(7-3-8-15)12-5-6-13-11(10-12)4-2-9-16-13/h2,4-6,9-10H,3,7-8H2,1H3
- InChI Key: USDFZLWTIADTBI-UHFFFAOYSA-N
- SMILES: C1(C2=CC=C3C(=C2)C=CC=N3)(C(OC)=O)CCC1
Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM537872-1g |
Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate |
1894574-39-0 | 95%+ | 1g |
$712 | 2023-03-10 |
Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate Related Literature
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate
Comprehensive Overview of Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate (CAS No. 1894574-39-0)
Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate (CAS No. 1894574-39-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This quinoline-derived ester features a unique cyclobutane ring structure, making it a valuable intermediate for synthesizing bioactive molecules. Its molecular formula, C15H15NO2, and precise stereochemistry contribute to its utility in drug discovery, particularly in targeting kinase inhibitors and cancer therapeutics.
Recent trends in AI-driven drug discovery and high-throughput screening have amplified interest in compounds like Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate. Researchers frequently search for "quinoline-based scaffolds in medicinal chemistry" or "cyclobutane derivatives for drug design," reflecting its relevance in modern structure-activity relationship (SAR) studies. The compound's carboxylate ester group also enables facile derivatization, a feature highly sought after in combinatorial chemistry libraries.
From a synthetic perspective, CAS No. 1894574-39-0 exemplifies innovations in green chemistry protocols. Laboratories increasingly prioritize "solvent-free cyclobutane synthesis" and "catalytic C-H activation" methods—topics dominating academic forums. The compound's methyl ester moiety further aligns with sustainable practices, as it often serves as a biodegradable precursor in multi-step reactions.
In material science, Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate contributes to advancements in organic electronics. Its conjugated quinoline core and rigid cyclobutane geometry enhance charge transport properties, making it a candidate for OLEDs and photovoltaic devices. Searches for "small-molecule semiconductors" or "n-type organic materials" frequently cite similar structural motifs.
Analytical characterization of this compound typically involves HPLC, NMR, and mass spectrometry, with purity thresholds exceeding 98% for research applications. Its stability under ambient conditions and compatibility with microwave-assisted synthesis further bolster its practicality. Notably, patent databases reveal growing IP activity around quinoline-cyclobutane hybrids, underscoring their commercial potential.
As the scientific community shifts toward fragment-based drug discovery, Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate offers a compact yet versatile pharmacophore. Its balanced lipophilicity (calculated LogP ~2.1) and molecular weight (241.29 g/mol) adhere to Lipinski's rule of five, addressing frequent queries about "lead compound optimization." These attributes position it as a promising candidate for central nervous system (CNS) drug development.
In conclusion, CAS No. 1894574-39-0 represents a convergence of medicinal chemistry, materials innovation, and sustainable synthesis. Its dual utility in life sciences and advanced materials ensures enduring relevance, while its structural elegance continues to inspire computational modeling and de novo design strategies across interdisciplinary research.
1894574-39-0 (Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)